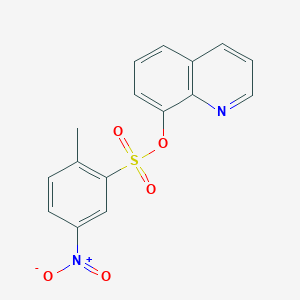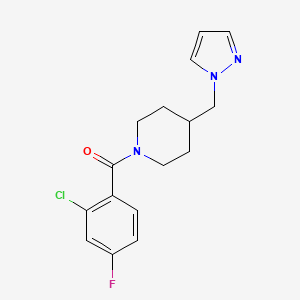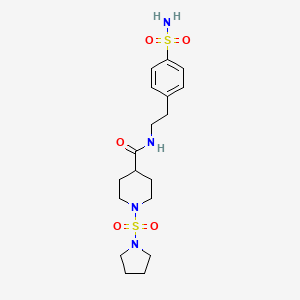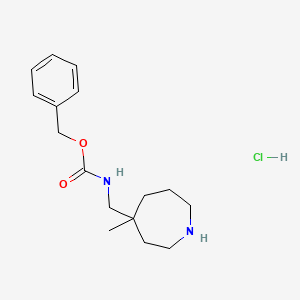![molecular formula C25H24N4O3 B2881796 prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 438244-22-5](/img/structure/B2881796.png)
prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds, including variants similar in structure to the one mentioned, show promising biological activities. The synthesis involves condensation reactions and has been explored for their cytotoxic effects against certain cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activity
Research has also delved into the antimicrobial and antitubercular potential of dihydropyrimidines, a class of compounds related to the chemical structure . These studies have found that certain derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis, suggesting that modifications to the dihydropyrimidine scaffold, as seen in the compound of interest, could be explored for developing new antitubercular agents (Trivedi et al., 2010).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of pyrazole- and pyrimidine-based derivatives, including 3,4-dihydropyrimidine-2(1H)-thione derivatives, have been reported. These synthetic pathways involve multicomponent reactions that yield compounds with potential applications in drug discovery and biochemical research, highlighting the versatility and utility of manipulating the pyrimidine core structure (Ajani et al., 2019).
Novel Pyrazoles Synthesis and Drug Efficacy
The discovery and synthesis of novel pyrazoles, including efforts to evaluate their drug efficacy through in silico, in vitro, and cytotoxicity validations, showcase the ongoing research into compounds with pyrazole and pyrimidine frameworks. These studies focus on the biological properties, including antioxidant and anti-breast cancer activities, of newly synthesized compounds, suggesting a route to discovering new therapeutic agents (Thangarasu et al., 2019).
Propriétés
IUPAC Name |
prop-2-enyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-4-14-32-24(30)21-17(3)26-25(31)27-23(21)20-15-29(19-8-6-5-7-9-19)28-22(20)18-12-10-16(2)11-13-18/h4-13,15,23H,1,14H2,2-3H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQSFSNYZQTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC=C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2881713.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)


![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)
![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)


![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)
